5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde

Catalog No.
S15675188
CAS No.
M.F
C9H6ClNO2
M. Wt
195.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde

Product Name

5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde

IUPAC Name

5-chloro-4-hydroxy-1H-indole-3-carbaldehyde

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

InChI

InChI=1S/C9H6ClNO2/c10-6-1-2-7-8(9(6)13)5(4-12)3-11-7/h1-4,11,13H

InChI Key

QLNNPVVZIATXRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=C2C=O)O)Cl

5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family, characterized by a chloro substituent at the 5-position and a hydroxyl group at the 4-position of the indole ring. Its molecular formula is C9H6ClNO2C_9H_6ClNO_2, and it has a molecular weight of approximately 195.60 g/mol. The compound features an aldehyde functional group at the 3-position, contributing to its reactivity and potential biological activity. The presence of both the chloro and hydroxyl groups enhances its chemical properties, making it a subject of interest in various fields including medicinal chemistry and organic synthesis .

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction: The aldehyde can be reduced to yield the corresponding alcohol.
  • Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation, and sodium borohydride or lithium aluminum hydride for reduction .

Research indicates that 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde exhibits notable biological activities. It has been studied for its potential as an inhibitor of certain enzymes involved in cancer cell proliferation, suggesting a role in anticancer therapies. Additionally, it may act as an agonist for receptors regulating immune responses, indicating its potential utility in immunological applications .

The synthesis of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde typically involves multi-step processes:

  • Preparation of Vilsmeier Reagent: Anhydrous dimethylformamide is treated with phosphorus oxychloride to generate the Vilsmeier reagent.
  • Formation of Indole Derivative: A substituted aniline is reacted with the Vilsmeier reagent, followed by heating to promote the formation of the indole structure.
  • Isolation and Purification: The resulting product is isolated by adjusting pH and recrystallization techniques to obtain high purity .

5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde has several applications:

  • Medicinal Chemistry: Its potential as an anticancer agent makes it valuable in drug development.
  • Organic Synthesis: It serves as an intermediate in synthesizing other indole derivatives and complex organic molecules.
  • Biological Research: Its interactions with biological targets are studied to understand mechanisms of action in cellular processes .

Interaction studies have shown that 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde can bind to specific molecular targets, modulating their activity. This binding can influence various biochemical pathways, particularly those related to cancer progression and immune response modulation. Further research is ongoing to elucidate its full range of interactions and therapeutic potentials .

Several compounds share structural similarities with 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde, including:

Compound NameStructural FeaturesSimilarity
4-Hydroxy-1H-indole-3-carbaldehydeLacks chloro group0.92
7-Chloro-1H-indole-3-carbaldehydeLacks hydroxyl group0.92
5-Chloroindole-3-carboxaldehydeContains carboxaldehyde instead of hydroxyl0.92
6-Chloro-1H-indole-3-carbaldehydeChloro group at different position0.92
5-Chloro-7-methyl-1H-indole-3-carbaldehydeMethyl substitution at position 70.86

Uniqueness

The uniqueness of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde lies in its combination of both chloro and hydroxyl groups, which confer distinct chemical reactivity and biological properties not found in other similar compounds. This combination allows for diverse applications in medicinal chemistry and organic synthesis, setting it apart from its analogs .

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

195.0087061 g/mol

Monoisotopic Mass

195.0087061 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-15

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